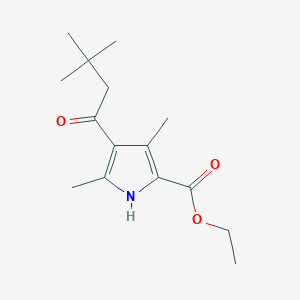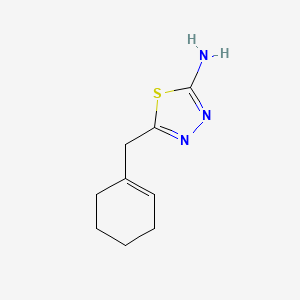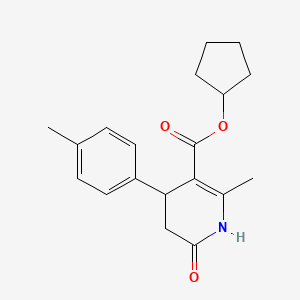
4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is a chemical compound that belongs to the family of benzamides. It is also known by its chemical name as NM-3. This compound is of great interest to scientific researchers due to its unique properties and potential applications.
Scientific Research Applications
Corrosion Inhibition
One of the significant applications of compounds with methoxy and nitro substituents on benzamide structures is in the field of corrosion inhibition. For instance, a study by Mishra et al. (2018) on N-Phenyl-benzamide derivatives (BNAs) with methoxy and nitro substituents demonstrated their efficacy in inhibiting the acidic corrosion of mild steel. These compounds showed high inhibition efficiencies, attributed to their strong adsorption at the metal/electrolyte interface, with methoxy substituents enhancing the inhibition efficiency. The study combines experimental and computational methods to elucidate the mechanism of action, suggesting the potential of similar compounds for protective applications in industrial materials (Mishra et al., 2018).
Protein Crosslinking and Affinity Labeling
Another application area is in biochemistry for protein crosslinking and affinity labeling. Jelenc, Cantor, and Simon (1978) explored 4-nitrophenyl ethers, closely related in functional behavior to 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide, as high-yield photoreagents. These compounds, reactive under light irradiation, offer a method for the selective modification of proteins, potentially useful in studying protein interactions and functions (Jelenc, Cantor, & Simon, 1978).
Photocatalytic Oxidation
Compounds with methoxy and nitro groups also find applications in photocatalytic processes. Higashimoto et al. (2009) reported on the photocatalytic oxidation of benzyl alcohol derivatives, including those with methoxy and nitro substituents, on titanium dioxide under visible light. This process, leading to the selective formation of aldehydes, highlights the potential of similar compounds in photocatalytic applications, offering environmentally friendly solutions for chemical synthesis (Higashimoto et al., 2009).
Synthetic Applications
In synthetic chemistry, compounds like this compound can be intermediates or reagents. Bailey et al. (1999) discussed the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, demonstrating the utility of similar compounds in facilitating complex organic syntheses. Such protective groups are crucial for the stepwise construction of complex molecules, underscoring the versatility of methoxy and nitro-substituted benzamides in synthetic applications (Bailey et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-6-4-3-5-11(13)16-15(18)10-7-8-14(22-2)12(9-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNVBWAYNYZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)

![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)
![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)
![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)

![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)
